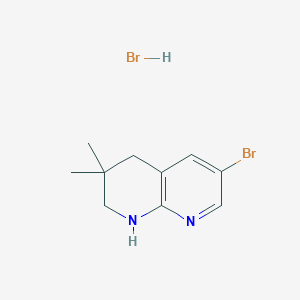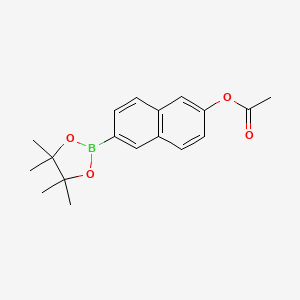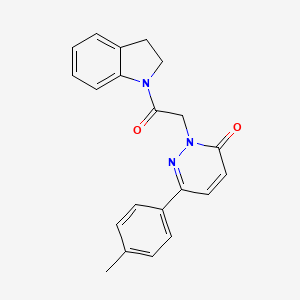
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide is a chemical compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd position, along with a hydrobromide salt form. It is a white to pale yellow solid with a distinct aromatic odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide typically involves the reaction of 3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of dihydro-naphthyridine derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-1,8-naphthyridine
- 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFOXRFBIWJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)



![5-benzyl-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2973633.png)
![4-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2973634.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2973635.png)

![4-[2-[(4-Chlorobenzyl)sulfinyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2973640.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2973642.png)
